molecular formula C18H21NO5S B2398662 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine CAS No. 946292-02-0

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2398662
CAS No.: 946292-02-0
M. Wt: 363.43
InChI Key: GTJQUOBZNZKQKG-UHFFFAOYSA-N
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Description

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is a chemical compound that features a morpholine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification processes suitable for industrial scales, such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products would include sulfone derivatives.

    Reduction: The major products would include reduced morpholine derivatives.

    Substitution: The major products would include substituted morpholine derivatives.

Scientific Research Applications

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylmorpholine: Lacks the 2,5-dimethoxyphenylsulfonyl group, making it less reactive in certain chemical reactions.

    4-((2,5-Dimethoxyphenyl)sulfonyl)morpholine: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is unique due to the presence of both the 2,5-dimethoxyphenylsulfonyl group and the phenyl group on the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)sulfonyl-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-15-8-9-16(23-2)18(12-15)25(20,21)19-10-11-24-17(13-19)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJQUOBZNZKQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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